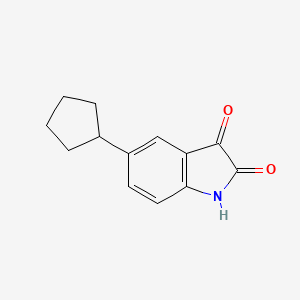
4-(bromomethyl)-N,N-diethylbenzamide
Descripción general
Descripción
4-(bromomethyl)-N,N-diethylbenzamide, also known as DEET, is a chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless to yellowish oil that has a slightly sweet odor and is highly soluble in water.
Mecanismo De Acción
The exact mechanism of action of 4-(bromomethyl)-N,N-diethylbenzamide is not fully understood, but it is believed to work by disrupting the insect's olfactory system. 4-(bromomethyl)-N,N-diethylbenzamide has been shown to interfere with the receptors in the insect's antennae, which are responsible for detecting the presence of carbon dioxide and other chemicals that are emitted by humans and other animals.
Biochemical and Physiological Effects
4-(bromomethyl)-N,N-diethylbenzamide has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the activity of certain enzymes in the insect's nervous system, which can lead to paralysis and death. It has also been shown to affect the insect's feeding behavior, making it more difficult for them to locate and feed on their host.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(bromomethyl)-N,N-diethylbenzamide has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of insects, making it a useful tool for studying their behavior and physiology. It is also relatively easy to use and can be applied to a variety of surfaces, including clothing and skin.
However, there are also some limitations to the use of 4-(bromomethyl)-N,N-diethylbenzamide in laboratory experiments. It can be toxic to some species of insects, which can limit its usefulness in certain studies. It can also be difficult to control the concentration and application of 4-(bromomethyl)-N,N-diethylbenzamide, which can lead to variability in results.
Direcciones Futuras
There are a number of future directions for research on 4-(bromomethyl)-N,N-diethylbenzamide. One area of interest is the development of new and more effective insect repellents that are less toxic and more environmentally friendly than 4-(bromomethyl)-N,N-diethylbenzamide. Another area of interest is the study of the biochemical and physiological effects of 4-(bromomethyl)-N,N-diethylbenzamide on insects, with a focus on understanding how it affects their behavior and physiology.
In addition, there is a need for more research on the safety and toxicity of 4-(bromomethyl)-N,N-diethylbenzamide, particularly in humans. While 4-(bromomethyl)-N,N-diethylbenzamide has been shown to be safe for use at recommended concentrations, there is still some concern about its potential long-term effects on human health.
Conclusion
4-(bromomethyl)-N,N-diethylbenzamide is a highly effective insect repellent that has been widely used for over 60 years. It works by disrupting the insect's olfactory system and has a number of biochemical and physiological effects on insects. While there are some limitations to its use in laboratory experiments, 4-(bromomethyl)-N,N-diethylbenzamide remains a valuable tool for studying insect behavior and physiology. Further research is needed to develop new and more effective insect repellents, and to better understand the safety and toxicity of 4-(bromomethyl)-N,N-diethylbenzamide in humans.
Aplicaciones Científicas De Investigación
4-(bromomethyl)-N,N-diethylbenzamide has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. It works by interfering with the insect's ability to detect the presence of humans or other animals, making it difficult for them to locate and bite their host.
Propiedades
IUPAC Name |
4-(bromomethyl)-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDOQMPDXZSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-N,N-diethylbenzamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)

![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)
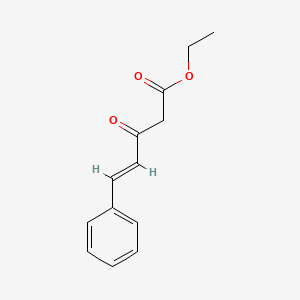
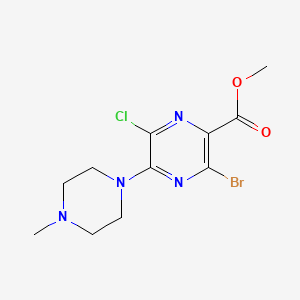
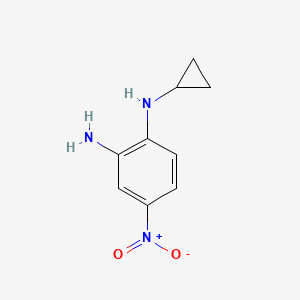
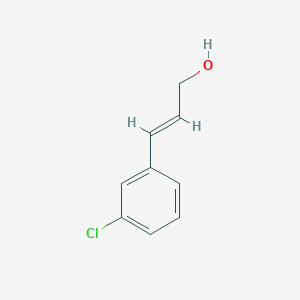
![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)
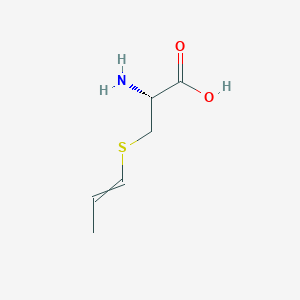
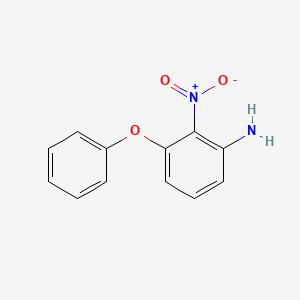
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester](/img/structure/B3242215.png)

